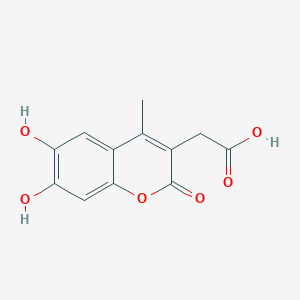

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Vue d'ensemble

Description

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the coumarin family, known for its diverse biological and pharmacological properties. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy and methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate phenolic precursors with acetic acid derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate . The reaction is carried out in dry acetone at elevated temperatures.

Industrial Production Methods: Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of alkyl halides and bases like potassium carbonate.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Coumarins, including 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, have been studied for their potential in treating inflammatory diseases. Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study Example :

A study highlighted the effectiveness of coumarin derivatives in reducing inflammation markers in animal models of arthritis, suggesting a pathway for developing new anti-inflammatory drugs .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative damage.

Research Findings :

Research has shown that at concentrations of 0.5 mM, the compound effectively scavenges hydrogen peroxide-induced oxidative stress in cell cultures . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Anticancer Effects

Coumarins have been recognized for their anticancer potential. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study Example :

In a study involving extracts from fungi containing coumarin derivatives, significant cytotoxic effects were observed against human cervical carcinoma (HeLa) cells and other cancer lines . This highlights the potential of this compound as a candidate for cancer therapy.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the type of microorganism and the concentration used.

Research Insights :

Studies have confirmed that coumarins possess intrinsic antimicrobial mechanisms that can be harnessed for developing new antibiotics or antifungal agents .

Comparative Data Table

Mécanisme D'action

The biological activity of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Esculetin (6,7-dihydroxycoumarin): Shares similar antioxidant and anti-inflammatory properties.

Ferulic acid: Known for its antioxidant and neuroprotective effects.

Uniqueness: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other coumarin derivatives .

Activité Biologique

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a member of the coumarin family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique chemical structure which contributes to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C13H12O6, with a molar mass of 264.23 g/mol. It features hydroxy groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12O6 |

| Molar Mass | 264.23 g/mol |

| CAS Number | 388119-13-9 |

| Hazard Class | Irritant |

Antioxidant Activity

The compound has demonstrated significant antioxidant properties , primarily attributed to its ability to scavenge free radicals. Studies show that at concentrations around 0.5 mM, it effectively protects cells from oxidative stress induced by hydrogen peroxide (H₂O₂) . The hydroxy groups in its structure play a crucial role in this activity by donating electrons to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that this compound can inhibit various inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and inhibit enzymes like myeloperoxidase . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Antioxidant Study : In a study involving Chinese hamster lung fibroblasts (V79-4), the compound was tested for its protective effects against oxidative damage. Results demonstrated a significant reduction in cell death and oxidative markers when treated with the compound prior to H₂O₂ exposure .

- Anti-inflammatory Research : A study focused on the compound's ability to modulate inflammatory responses revealed that it significantly reduced the secretion of IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A series of derivatives of the compound were synthesized and tested for their antimicrobial efficacy. The results indicated that several derivatives maintained or enhanced the antimicrobial activity compared to the parent compound, suggesting avenues for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows the molecule to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, thereby reducing inflammation.

- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

Propriétés

IUPAC Name |

2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKELHZLAKMOKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585884 | |

| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388119-13-9 | |

| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.